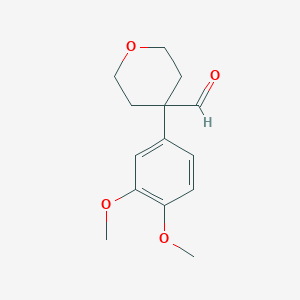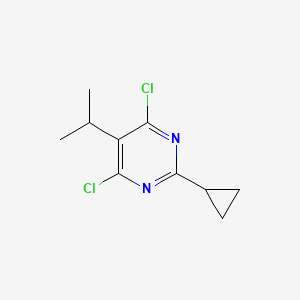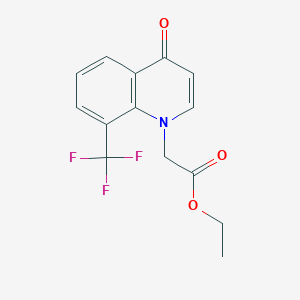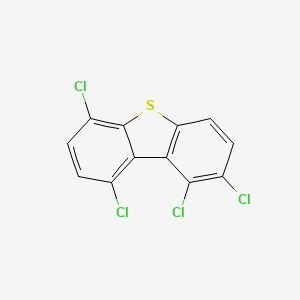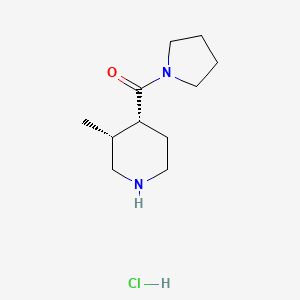
(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride is a chemical compound with a complex structure that includes both piperidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride typically involves the reaction of 3-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The hydrochloride salt form is obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or piperidine rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperidin-1-yl)-pyrrolidin-2-yl-methanone
- Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride
- Piperidin-2-yl-pyrrolidin-1-yl-methanone
Uniqueness
(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H21ClN2O |
|---|---|
Molecular Weight |
232.75 g/mol |
IUPAC Name |
[(3R,4R)-3-methylpiperidin-4-yl]-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-8-12-5-4-10(9)11(14)13-6-2-3-7-13;/h9-10,12H,2-8H2,1H3;1H/t9-,10+;/m0./s1 |
InChI Key |
CYIQSUHFGRIDQQ-BAUSSPIASA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1C(=O)N2CCCC2.Cl |
Canonical SMILES |
CC1CNCCC1C(=O)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


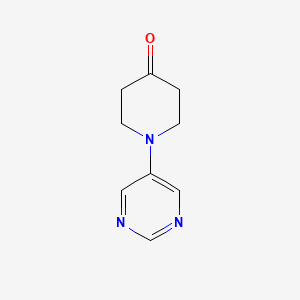

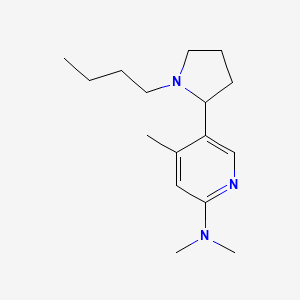
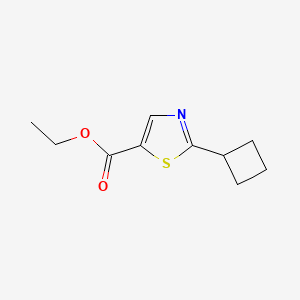
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)


